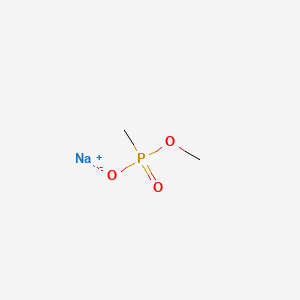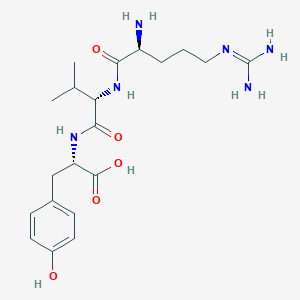
2,3,6,7-Tetramethyloct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6,7-Tetramethyloct-2-ene: is an organic compound belonging to the class of alkenes It is characterized by the presence of a double bond between the second and third carbon atoms in its octane chain, with four methyl groups attached at the 2nd, 3rd, 6th, and 7th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7-Tetramethyloct-2-ene can be achieved through several methods. One common approach involves the alkylation of octene derivatives with methylating agents under controlled conditions. For instance, the reaction of 2-octene with methyl iodide in the presence of a strong base like potassium tert-butoxide can yield the desired product. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes using metal catalysts such as palladium or nickel. These catalysts facilitate the selective addition of methyl groups to the octene backbone, ensuring high yields and purity of the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,6,7-Tetramethyloct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the double bond in the presence of a catalyst such as platinum or palladium can convert the compound into 2,3,6,7-tetramethyloctane.
Substitution: Halogenation reactions, where halogens like chlorine or bromine are introduced, can occur under specific conditions, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with platinum (Pt) or palladium (Pd) catalysts
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products:
Oxidation: Alcohols, ketones
Reduction: 2,3,6,7-Tetramethyloctane
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,3,6,7-Tetramethyloct-2-ene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a model substrate to study enzyme-catalyzed reactions involving alkenes. It helps in understanding the specificity and mechanism of enzymes that interact with similar compounds.
Medicine: While direct medical applications of this compound are limited, its derivatives may possess pharmacological properties. Research into these derivatives could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including lubricants and plasticizers. Its stability and reactivity make it a valuable component in various formulations.
Wirkmechanismus
The mechanism of action of 2,3,6,7-Tetramethyloct-2-ene primarily involves its interaction with chemical reagents and catalysts. The double bond in its structure is a reactive site that can participate in addition and substitution reactions. In biological systems, enzymes that catalyze reactions involving alkenes may target this compound, facilitating its transformation into other products. The molecular pathways involved depend on the specific reactions and conditions applied.
Vergleich Mit ähnlichen Verbindungen
2,3,6,7-Tetramethyloctane: The fully saturated analog of 2,3,6,7-Tetramethyloct-2-ene, lacking the double bond.
2,3,6,7-Tetramethylhexane: A shorter chain analog with similar methyl group substitutions.
2,3,6,7-Tetramethyl-1-octene: An isomer with the double bond at a different position.
Uniqueness: this compound is unique due to the specific positioning of its double bond and methyl groups. This configuration imparts distinct chemical properties, such as reactivity and stability, making it suitable for specialized applications in synthesis and industry.
Eigenschaften
CAS-Nummer |
77101-68-9 |
|---|---|
Molekularformel |
C12H24 |
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
2,3,6,7-tetramethyloct-2-ene |
InChI |
InChI=1S/C12H24/c1-9(2)11(5)7-8-12(6)10(3)4/h9,11H,7-8H2,1-6H3 |
InChI-Schlüssel |
GVYJBXGGHBRZFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)CCC(=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


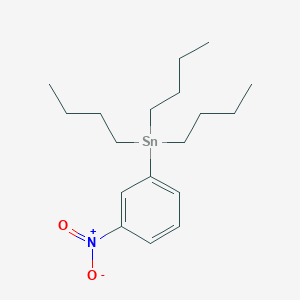

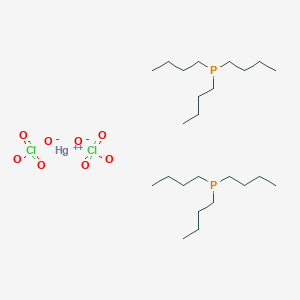
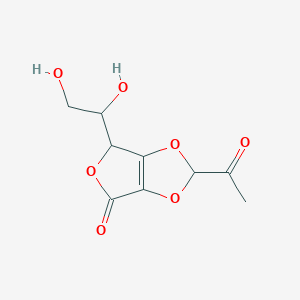


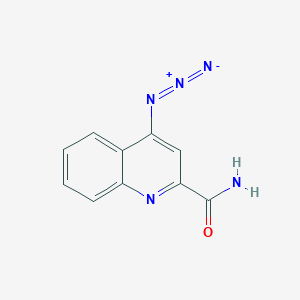
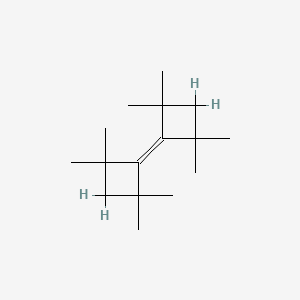
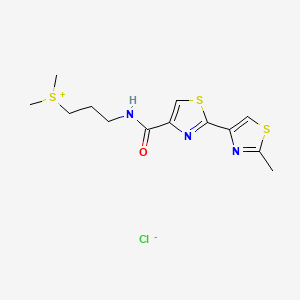
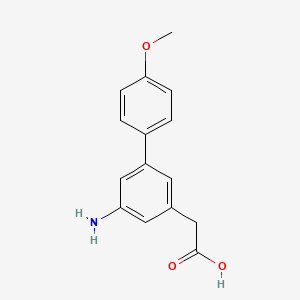
![(8'S,9'S,10'R,13'R,14'S,17'R)-10',13'-Dimethyl-17'-(6-methylheptan-2-yl)hexadecahydrospiro[cyclohexane-1,4'-cyclopenta[a]phenanthrene]](/img/structure/B14438602.png)
